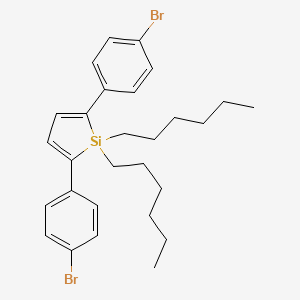
2,5-Bis(4-bromophenyl)-1,1-dihexyl-1H-silole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Bis(4-bromophenyl)-1,1-dihexyl-1H-silole is a silole derivative known for its unique structural and electronic properties. Siloles are a class of compounds that contain a five-membered ring with silicon as one of the ring atoms. The presence of bromophenyl groups and dihexyl chains in this compound enhances its solubility and reactivity, making it a valuable compound in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis(4-bromophenyl)-1,1-dihexyl-1H-silole typically involves the following steps:
Formation of the Silole Ring: The silole ring can be synthesized through a cyclization reaction involving a silicon-containing precursor and an appropriate diene.
Introduction of Bromophenyl Groups: The bromophenyl groups are introduced via a palladium-catalyzed Suzuki-Miyaura coupling reaction.
Attachment of Dihexyl Chains: The dihexyl chains can be attached through a Grignard reaction or a similar alkylation process, where hexyl magnesium bromide reacts with the silole precursor to form the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process.
Types of Reactions:
Substitution Reactions: The bromophenyl groups in this compound can undergo nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The silole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The compound can undergo further coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate, used in the Suzuki-Miyaura coupling.
Oxidizing and Reducing Agents: Used for modifying the silole ring.
Major Products:
Substituted Siloles: Formed through substitution reactions.
Oxidized or Reduced Siloles: Formed through oxidation or reduction reactions.
Wissenschaftliche Forschungsanwendungen
2,5-Bis(4-bromophenyl)-1,1-dihexyl-1H-silole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential use in biological imaging and as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential in drug delivery systems and as a component in therapeutic agents.
Wirkmechanismus
The mechanism of action of 2,5-Bis(4-bromophenyl)-1,1-dihexyl-1H-silole is primarily related to its electronic properties. The silole ring structure allows for efficient electron transport and light emission, making it suitable for use in optoelectronic devices. The bromophenyl groups and dihexyl chains enhance the compound’s solubility and stability, facilitating its incorporation into various applications.
Vergleich Mit ähnlichen Verbindungen
2,5-Bis(4-bromophenyl)-p-xylene: Another compound with bromophenyl groups, but with a different core structure.
2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole: Contains an oxadiazole ring instead of a silole ring.
Uniqueness: 2,5-Bis(4-bromophenyl)-1,1-dihexyl-1H-silole stands out due to its silole ring, which imparts unique electronic properties not found in other similar compounds. This makes it particularly valuable in optoelectronic applications where efficient electron transport and light emission are crucial.
Eigenschaften
CAS-Nummer |
918795-25-2 |
|---|---|
Molekularformel |
C28H36Br2Si |
Molekulargewicht |
560.5 g/mol |
IUPAC-Name |
2,5-bis(4-bromophenyl)-1,1-dihexylsilole |
InChI |
InChI=1S/C28H36Br2Si/c1-3-5-7-9-21-31(22-10-8-6-4-2)27(23-11-15-25(29)16-12-23)19-20-28(31)24-13-17-26(30)18-14-24/h11-20H,3-10,21-22H2,1-2H3 |
InChI-Schlüssel |
ZKKMGVHYZYEPHB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC[Si]1(C(=CC=C1C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br)CCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


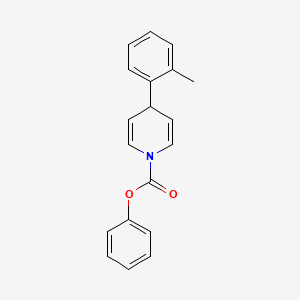
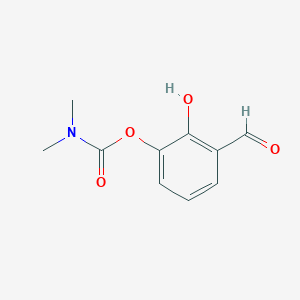
![4-[(5-{[4-(Diphenylamino)phenyl]ethynyl}pyridin-2-yl)ethynyl]benzonitrile](/img/structure/B12606492.png)
![Methyl 3-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanoate](/img/structure/B12606505.png)

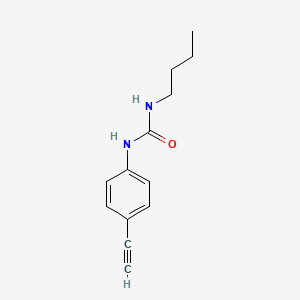
![4-Ethoxy-6-(pyridin-4-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12606516.png)
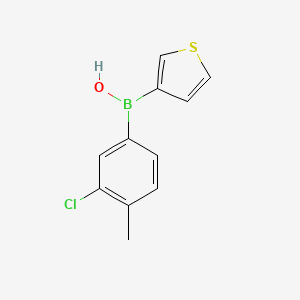


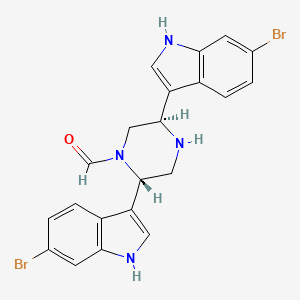
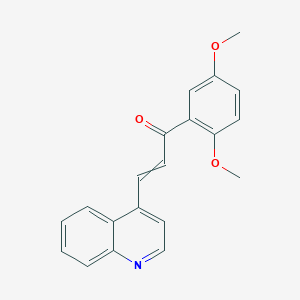
![(4-Bromophenyl)[4-chloro-3-(morpholin-4-yl)phenyl]methanone](/img/structure/B12606553.png)

